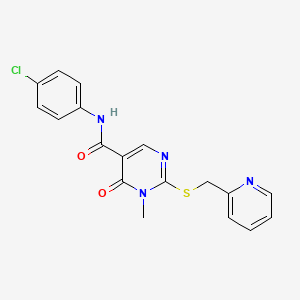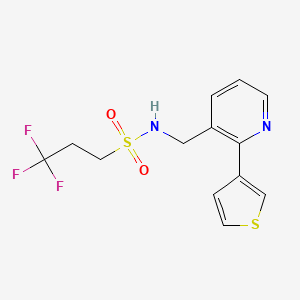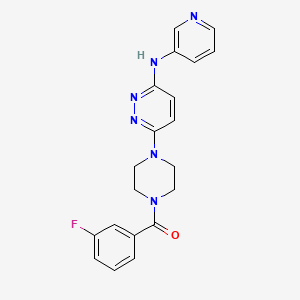
3-(azepan-1-ylsulfonyl)-4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves innovative methods to construct complex structures efficiently. For example, the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives demonstrates the utility of a one-pot three-(in situ five-) component condensation reaction. This method provides an alternative for synthesizing benzodiazepine derivatives without using any catalyst or activation, highlighting the potential for synthesizing related structures like 3-(azepan-1-ylsulfonyl)-4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide under mild conditions and high yields (Shaabani et al., 2009).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior of compounds in various chemical reactions and environments. Techniques such as X-ray diffraction offer detailed insights into the arrangement of atoms within a molecule, providing a foundation for understanding its reactivity and interactions. For instance, studies on similar azepine derivatives reveal complex intramolecular and intermolecular interactions, indicating how structural features influence the physical and chemical properties of these compounds (Macías et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving azepine derivatives can be highly specific, with outcomes influenced by the nature of substituents and reaction conditions. For example, palladium-catalyzed [5 + 2] heteroannulation of phenethylamides with 1,3-dienes showcases the synthesis of dopaminergic 3-benzazepines, illustrating the versatility of azepine derivatives in synthesizing biologically relevant molecules (Velasco-Rubio et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound 3-(azepan-1-ylsulfonyl)-4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a part of a broader class of chemicals that have been studied for various synthetic and chemical properties. One area of research involves the catalytic activation and cycloaddition of similar benzamide compounds. For instance, Rh(III)-catalyzed C–H activation/cycloaddition of benzamides has been explored for the selective synthesis of spiro dihydroisoquinolinones and furan-fused azepinones, highlighting the potential for creating biologically relevant heterocycles under mild conditions (Cui, Zhang, & Wu, 2013). Additionally, the construction of 1,4-oxazepines and 1,3-oxazines using a phosphine-mediated tandem reaction demonstrates the versatility of related compounds in synthesizing useful heterocycles (François-Endelmond et al., 2010).
Potential Applications in Material Science
Research has also delved into the synthesis of novel ionic liquids using azepane as a starting material, which could have implications for the polyamide industry and applications in green chemistry. These azepanium ionic liquids show promise as safe alternatives to volatile organic compounds in various applications due to their wide electrochemical windows and favorable physical properties (Belhocine et al., 2011).
Contribution to Pharmaceutical Research
On the pharmaceutical front, benzoxepine-1,2,3-triazole hybrids have been synthesized and evaluated for their antibacterial and anticancer properties, demonstrating the potential of similar compounds in medicinal chemistry. Some of these hybrids exhibited significant activity against certain bacterial strains and cancer cell lines, underscoring the therapeutic potential of such chemical structures (Kuntala et al., 2015).
Environmental and Sustainability Aspects
The environmental impact and sustainability of synthesizing related compounds have been assessed through life cycle assessments, highlighting the importance of green chemistry practices in the development of pharmaceuticals like rufinamide, an antiepileptic drug. This approach emphasizes the need for solvent- and catalyst-free processes that are more environmentally friendly (Ott, Borukhova, & Hessel, 2016).
Eigenschaften
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-12-10-16(20-25-12)19-17(22)13-6-7-14(18)15(11-13)26(23,24)21-8-4-2-3-5-9-21/h6-7,10-11H,2-5,8-9H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUGOLUSDFBPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484156.png)

![N-[(2-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484160.png)
![(E)-6-(2-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2484161.png)
![[1-(Benzylamino)cyclopentyl]methanol](/img/structure/B2484162.png)

![(1-(2-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2484167.png)
![2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-ylamino)-1-((1r,4r)-4-(tert-butyldimethylsilyloxy)cyclohexyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2484168.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2484170.png)



![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2484176.png)